2-Methoxy-6-(trifluoromethyl)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBTYKHVRXDHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272176 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017778-98-1 | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-6-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxy 6 Trifluoromethyl Benzaldehyde and Analogues
Retrosynthetic Analysis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the formyl group (C-CHO bond) and the methoxy (B1213986) group (C-O bond). This leads to two logical synthetic pathways.
Pathway A involves an initial disconnection of the formyl group, suggesting a formylation reaction on a precursor like 1-methoxy-3-(trifluoromethyl)benzene. A subsequent disconnection of the methoxy group leads back to a more fundamental starting material, such as 3-(trifluoromethyl)phenol (B45071) or an appropriately substituted halobenzene like 1-bromo-3-(trifluoromethyl)benzene. This pathway relies on controlling the regioselectivity of the formylation step on an already substituted ring.
Pathway B prioritizes the installation of the sterically demanding groups and leverages the powerful directing effect of a hydroxyl group. The first disconnection is the methyl group of the ether, leading to the precursor 2-hydroxy-6-(trifluoromethyl)benzaldehyde. This intermediate is a known compound. biosynth.com A further disconnection of the formyl group from this phenolic aldehyde points to 3-(trifluoromethyl)phenol as a readily available starting material. sigmaaldrich.comnih.gov This pathway focuses on achieving a highly regioselective ortho-formylation of the phenol (B47542) before the final etherification step.
These two approaches highlight the core strategic decisions in synthesizing the target molecule: either formylating a pre-existing methoxy-substituted ring or performing a directed ortho-formylation of a phenol followed by methylation.
Established and Emerging Synthetic Routes for Substituted Trifluoromethylated Benzaldehydes
The synthesis of benzaldehydes bearing a trifluoromethyl group can be accomplished through several established and emerging methodologies. These routes often begin with precursors where the eventual aldehyde carbon is at a different oxidation state or involve the construction of the aromatic ring itself.
A robust and industrially relevant method for the synthesis of benzaldehydes is the hydrolysis of benzal halides (Ar-CHX₂). For trifluoromethylated analogues, this involves the hydrolysis of a (trifluoromethyl)benzylidene dihalide, typically a dichloride.
The synthesis starts with a trifluoromethylated toluene (B28343) derivative, which is subjected to free-radical halogenation to form the corresponding dichloromethyl compound. This precursor is then hydrolyzed under acidic or basic conditions to yield the aldehyde. Catalysts such as iron trichloride (B1173362) or zinc chloride can be employed to facilitate the hydrolysis. google.com For example, 2-(trifluoromethyl)benzaldehyde (B1295035) can be prepared by hydrolyzing 2-(trifluoromethyl)dichlorotoluene with water in the presence of a catalyst. google.com While effective, this method can require harsh conditions and the handling of corrosive reagents like hydrogen fluoride (B91410) if starting from benzal fluorides. google.com
| Precursor | Reagents/Conditions | Product | Yield | Reference |
| o-Trifluoromethyl benzal fluoride | 95% H₂SO₄, 90-120°C | 2-(Trifluoromethyl)benzaldehyde | 95% | google.com |
| Mixture of o-trifluoromethyl methylbenzene di/trichlorides | Water, Catalyst (e.g., ZnCl₂) | 2-(Trifluoromethyl)benzaldehyde | Not specified | google.com |
This is an interactive data table. You can sort and filter the data as needed.
The reaction of an organometallic reagent, such as a Grignard reagent (R-MgX), with a formylating agent is a classic method for aldehyde synthesis. Aryl Grignard reagents react with formamides, most commonly N,N-dimethylformamide (DMF), to produce an intermediate which, upon acidic workup, hydrolyzes to the corresponding benzaldehyde (B42025).
For trifluoromethylated benzaldehydes, the synthesis begins with a trifluoromethyl-substituted aryl halide. This is converted into the corresponding Grignard reagent by reaction with magnesium metal. However, the preparation of trifluoromethylphenyl Grignard reagents can be challenging and potentially hazardous under certain conditions. rsc.org A patent describes the synthesis of 2-(Trifluoromethyl)benzaldehyde from 5-bromo-benzotrifluoride via a Grignard reaction with N-methyl-N-phenylformamide, achieving a 68.3% yield. google.com This method offers a versatile route to various substituted aldehydes, provided the Grignard reagent can be formed safely and efficiently.
Formylation of aromatic rings can also be achieved through electrophilic substitution reactions involving diazonium salts, although this is less common than other methods. A related and more widely used approach is the Gattermann reaction, which introduces a formyl group onto electron-rich aromatic rings.
In the Gattermann reaction, the aromatic compound reacts with a source of cyanide (e.g., HCN or Zn(CN)₂) and an acid like HCl in the presence of a Lewis acid catalyst (e.g., AlCl₃). sciencemadness.org This generates a reactive electrophile that attacks the aromatic ring. A variant, the Gattermann-Koch reaction, uses carbon monoxide and HCl instead of a cyanide source. mdma.chresearchgate.net However, the Gattermann-Koch reaction is notably ineffective for phenolic and phenol ether substrates, making it unsuitable for precursors like 1-methoxy-3-(trifluoromethyl)benzene. mdma.chresearchgate.net Therefore, the classic Gattermann reaction would be the applicable method for such substrates.
Modern synthetic chemistry increasingly relies on the sequential functionalization of simple aromatic scaffolds using C-H activation and directed metalation strategies. These methods offer high regioselectivity by using a directing group to guide a reactive metal catalyst to a specific C-H bond.
For a molecule like this compound, one could envision a strategy starting with 1-methoxy-3-(trifluoromethyl)benzene. The methoxy group can act as a directing group for ortho-lithiation using a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group specifically at the C2 position.
Alternatively, formylation can be achieved using dichloromethyl methyl ether, often in the presence of a Lewis acid like TiCl₄ or AgOTf. nih.govmdpi.com This method is effective for electron-rich aromatic rings, including fluoroanisoles, and can proceed under mild conditions. nih.gov This approach allows for the formylation of a pre-formed ether, fitting the sequential functionalization strategy.
| Aromatic Substrate | Formylation Method | Key Reagents | Position of Formylation |
| Methoxybenzenes | Directed ortho-lithiation | n-BuLi, then DMF | Ortho to methoxy group |
| Fluorine-containing anisoles | Lewis acid-mediated | Dichloromethyl methyl ether, TiCl₄ | Ortho/Para to methoxy group |
| Substituted Benzenes | Silver-promoted | Dichloromethyl methyl ether, AgOTf | Varies with substrate |
This is an interactive data table. You can sort and filter the data as needed.
Regioselective Synthesis Strategies for this compound
The most significant challenge in synthesizing this compound is achieving the desired 1,2,3-substitution pattern with high regioselectivity. The directing effects of the substituents are key: the methoxy group is a strong ortho, para-director, while the trifluoromethyl group is a meta-director. A successful strategy must effectively control the position of the incoming formyl group.
The most logical and documented approach follows Pathway B from the retrosynthetic analysis, which leverages the powerful ortho-directing ability of a phenolic hydroxyl group.
The synthesis commences with commercially available 3-(trifluoromethyl)phenol. sigmaaldrich.comnih.gov This starting material is subjected to a regioselective ortho-formylation reaction. Several methods are available for this transformation:
Magnesium-Mediated Formylation : This method involves the deprotonation of the phenol with a magnesium base (e.g., magnesium methoxide (B1231860) or MgCl₂/triethylamine) to form a magnesium phenoxide. sciencemadness.orgmdma.ch The magnesium ion chelates to the phenoxide oxygen and coordinates with paraformaldehyde, directing the formylation exclusively to the ortho position. researchgate.netrsc.orgorgsyn.org This reaction provides high yields of salicylaldehydes.
Reimer-Tiemann Reaction : This classic reaction uses chloroform (B151607) and a strong base (e.g., NaOH) to generate dichlorocarbene (B158193) in situ. wikipedia.orgbyjus.com The electron-rich phenoxide ion attacks the dichlorocarbene, leading primarily to ortho-formylation due to coordination effects. lscollege.ac.injkchemical.comyoutube.com
Duff Reaction : This method uses hexamine in an acidic medium (like glyceroboric acid) to formylate phenols, also favoring the ortho position. wikipedia.org However, it is often less efficient than other methods. ecu.eduuni.edu
These reactions, when applied to 3-(trifluoromethyl)phenol, selectively produce 2-hydroxy-6-(trifluoromethyl)benzaldehyde. biosynth.com The final step is a straightforward etherification of the phenolic hydroxyl group. This is typically achieved by reacting the phenolic aldehyde with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate, to yield the target molecule, this compound. This sequence ensures that the formyl and trifluoromethyl groups are correctly positioned relative to the final methoxy group.
Control of Electrophilic Aromatic Substitution for Methoxy and Trifluoromethyl Groups
Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing benzene (B151609) derivatives. The outcome of these reactions is heavily influenced by the electronic properties of the substituents already present on the ring. ucla.edumasterorganicchemistry.com In the context of a precursor to this compound, such as 1-methoxy-3-(trifluoromethyl)benzene, the two groups exert opposing and cooperative electronic effects that dictate the position of an incoming electrophile.
Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. youtube.com Due to the oxygen atom's lone pairs, it donates electron density to the aromatic ring through resonance. This effect increases the ring's nucleophilicity and preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions. masterorganicchemistry.com Consequently, the methoxy group is a strong ortho, para-director. ucla.edumasterorganicchemistry.com
Trifluoromethyl Group (-CF₃): In contrast, the trifluoromethyl group is a strong deactivating group. youtube.com The high electronegativity of the fluorine atoms causes it to withdraw electron density from the ring inductively, making the ring less reactive towards electrophiles. youtube.com This deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the favored site for electrophilic attack. The trifluoromethyl group is therefore a meta-director. masterorganicchemistry.comyoutube.com
When both groups are present on the same ring, their directing effects must be considered in tandem. For a substrate like 1-methoxy-3-(trifluoromethyl)benzene, the methoxy group directs incoming electrophiles to positions 2, 4, and 6, while the trifluoromethyl group directs to position 5. The position ortho to the methoxy group and meta to the trifluoromethyl group (position 2) is electronically favored. However, achieving high regioselectivity for a single isomer can be challenging, often leading to product mixtures. researchgate.net Therefore, while EAS is a foundational concept, alternative strategies are often required to synthesize a specific isomer like this compound with high purity.
Directed Ortho-Metalation Approaches in Substituted Aromatics
Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of substituted aromatics. chem-station.com This strategy overcomes the regioselectivity limitations of classical EAS by using a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. chem-station.comharvard.edu
The methoxy group is an effective directing metalation group. harvard.edu The mechanism involves the coordination of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen atom of the methoxy group. This coordination acidifies the adjacent ortho-protons, facilitating their removal by the base to form a stabilized aryllithium intermediate. chem-station.com
For the synthesis of this compound, a plausible route involves the DoM of 1-methoxy-3-(trifluoromethyl)benzene.
Metalation: The methoxy group directs the lithiation to the C2 position. The trifluoromethyl group at C3 does not interfere and may enhance the acidity of the C2 proton.
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile. It can be reacted with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group at the desired C2 position, yielding the target compound.
A significant challenge in this approach is the incompatibility of the aldehyde functional group with organolithium reagents. chem-station.com Therefore, this strategy necessitates the introduction of the aldehyde in the final step after the metalation has occurred. harvard.edu The reaction is typically performed at cryogenic temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and prevent side reactions. chem-station.com
Optimization of Reaction Conditions and Efficiency in this compound Synthesis
Achieving high yield and purity in the synthesis of this compound is contingent upon the careful optimization of reaction parameters. Whether employing DoM or newer catalytic methods, factors such as the choice of catalyst, solvent, and temperature play a critical role in the reaction's efficiency and selectivity. researchgate.netscielo.br
Catalytic Systems in Synthesis
While classical DoM relies on stoichiometric amounts of strong base, modern synthetic chemistry has seen a shift towards catalytic methods for C-H functionalization. These approaches offer milder conditions and greater functional group tolerance. acs.org
Palladium-catalyzed reactions, for example, have been developed for the direct ortho-hydroxylation of benzaldehydes using a transient directing group. acs.org Similar strategies could be envisioned for ortho-formylation. Another innovative frontier is photocatalysis. For instance, a metal-free radical hydroformylation strategy catalyzed by thiophenol has been developed for sterically hindered alkenes. acs.org This method utilizes a photocatalyst, such as fac-Ir(ppy)₃ or 4CzIPN, and a hydrogen atom transfer (HAT) agent to generate a formyl radical that adds to a substrate. acs.orgacs.org
The efficiency of such catalytic systems is highly dependent on the specific components used. Optimization often involves screening various catalysts and additives to find the ideal combination. For example, in the thiophenol-catalyzed hydroformylation, the choice of the HAT agent is critical for success. acs.org
Table 1: Example of reaction optimization showing the screening of different Hydrogen Atom Transfer (HAT) agents and photocatalysts in a radical hydroformylation reaction. Data adapted from a study on a model substrate. acs.org
This table illustrates how systematic screening of catalytic components can dramatically improve reaction yields. The electron-withdrawing groups on the thiophenol catalyst increase the thiyl radical's electrophilicity, leading to significantly enhanced performance. acs.org
Solvent Effects and Temperature Control
In many synthetic procedures, particularly those involving reactive intermediates like organolithiums, solvent and temperature are critical parameters. scielo.br
Temperature Control: Directed ortho-metalation reactions are almost invariably conducted at low temperatures, often -78 °C (the sublimation point of dry ice). chem-station.comharvard.edu This cryogenic condition is necessary to:
Prevent the decomposition of the thermally unstable aryllithium intermediate.
Minimize side reactions, such as the reaction of the organolithium reagent with the solvent.
Ensure high regioselectivity by kinetically favoring the deprotonation at the intended ortho-position. Deviation from these low temperatures can lead to a significant decrease in yield and the formation of complex product mixtures. scielo.br
Solvent Effects: The choice of solvent is crucial for solvating the organometallic reagents and influencing their reactivity.
Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used for DoM reactions. Their ability to coordinate to the lithium cation helps to break up organolithium aggregates and increase the reagent's basicity.
Additives: In some cases, a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is added. TMEDA strongly coordinates to the lithium ion, further increasing the basicity of the alkyllithium and accelerating the rate of metalation.
Non-polar Solvents: In some catalytic reactions, non-polar solvents like toluene may be effective. The robustness of a reaction to different solvent environments is a key aspect of its optimization. acs.org
The interplay between solvent, temperature, and reagents must be carefully balanced to maximize the yield and purity of this compound.
Challenges and Innovations in the Preparation of this compound
The synthesis of highly substituted benzaldehydes like this compound is accompanied by several challenges, which have spurred significant innovation in synthetic methodology.
Challenges:
Regioselectivity: As previously discussed, controlling the site of functionalization on a disubstituted ring with competing directing groups is a primary hurdle. Traditional methods can often lead to isomeric impurities that are difficult to separate.
Harsh Reaction Conditions: The use of pyrophoric organolithium reagents and cryogenic temperatures in DoM protocols presents safety and scalability challenges, particularly in an industrial setting. chem-station.com These reactions require strict inert atmosphere techniques to prevent quenching by atmospheric moisture and oxygen.
Innovations:
Catalytic C-H Functionalization: A major innovation is the development of transition-metal-catalyzed C-H activation reactions. acs.org These methods allow for the direct functionalization of C-H bonds with high selectivity, often under much milder conditions than classical methods. Using catalysts based on palladium, rhodium, or ruthenium can circumvent the need for pre-functionalized starting materials and stoichiometric organometallic reagents. acs.org
Transient Directing Groups: To improve substrate scope and avoid the need for permanent directing groups, the concept of transient directing groups has emerged. These groups are introduced in situ, guide the functionalization to a specific position, and are subsequently removed under the reaction conditions, streamlining the synthetic process. acs.org
Photocatalysis and Radical Chemistry: Visible-light photocatalysis has opened new avenues for chemical synthesis, including the generation of formyl radicals for hydroformylation reactions. acs.orgacs.org These methods can proceed under mild conditions and offer novel reactivity patterns compared to traditional ionic pathways.
Flow Chemistry: For reactions involving hazardous reagents or unstable intermediates, flow chemistry provides a safer and more efficient alternative to batch processing. The small reaction volumes and superior control over temperature and mixing in a flow reactor can improve reaction outcomes and facilitate safer scale-up of DoM and other hazardous reactions.
These innovations are continuously expanding the toolkit available to synthetic chemists, enabling more efficient, selective, and sustainable routes to complex molecules like this compound.
Reactivity Profiles and Mechanistic Investigations of 2 Methoxy 6 Trifluoromethyl Benzaldehyde
Electronic and Steric Influence of Methoxy (B1213986) and Trifluoromethyl Substituents on Aromatic Ring Reactivity
The reactivity of the aromatic ring in 2-Methoxy-6-(trifluoromethyl)benzaldehyde is significantly influenced by the electronic properties and spatial arrangement of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, both positioned ortho to the aldehyde functionality.
The methoxy group is a powerful activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more susceptible to electrophilic attack. Conversely, the trifluoromethyl group is a potent deactivating group due to its strong electron-withdrawing inductive effect, which diminishes the electron density of the ring.
The presence of these two groups with opposing electronic effects creates a complex reactivity profile. The methoxy group directs incoming electrophiles to its ortho and para positions. However, in this molecule, both ortho positions are already substituted. The position para to the methoxy group (position 4) is the most likely site for electrophilic aromatic substitution, as it is activated by the methoxy group and only moderately deactivated by the meta-positioned trifluoromethyl group.
Furthermore, the placement of two substituents in the 2 and 6 positions introduces significant steric hindrance around the ring. This steric crowding, known as the "ortho effect," can force the aldehyde group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This twisting can inhibit resonance between the aldehyde and the ring, further modifying the electronic landscape and accessibility of the aromatic protons to incoming reagents. ias.ac.in
Key Influences on Aromatic Ring Reactivity:
| Substituent | Electronic Effect | Influence on Ring | Steric Effect |
|---|---|---|---|
| -OCH₃ | Electron-donating (Resonance) | Activating | Moderate |
| -CF₃ | Electron-withdrawing (Inductive) | Deactivating | Significant |
The substituents also exert a profound influence on the reactivity of the aldehyde moiety. The aldehyde carbon is electrophilic, making it a target for nucleophiles. The strongly electron-withdrawing trifluoromethyl group enhances this electrophilicity by pulling electron density away from the carbonyl carbon. This makes the aldehyde in this compound more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
However, the steric bulk of the ortho-methoxy group provides significant steric hindrance around the aldehyde's reaction center. ias.ac.in This can impede the approach of large nucleophiles, potentially slowing down reaction rates or favoring reactions with smaller reagents. This interplay between electronic activation and steric hindrance is a critical factor in determining the outcome of reactions at the aldehyde group. ias.ac.inacs.org Studies on similarly substituted compounds show that steric effects from ortho-substituents are a considerable factor in reaction kinetics. ias.ac.in
Chemical Transformations of the Aldehyde Moiety in this compound
The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition.
The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 2-Methoxy-6-(trifluoromethyl)benzoic acid. This transformation is a common reaction for aldehydes and can be achieved using a range of standard oxidizing agents.
The general mechanism for the oxidation of benzaldehydes often involves the formation of a hydrate (B1144303) intermediate, which is then attacked by the oxidant. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can facilitate this process.
Common Oxidizing Agents for Aldehydes:
Potassium permanganate (B83412) (KMnO₄)
Chromium trioxide (CrO₃)
Silver(I) oxide (Ag₂O)
The resulting product, 2-Methoxy-6-(trifluoromethyl)benzoic acid, is a crystalline solid with a melting point of 131-134°C.
The aldehyde can be reduced to the corresponding primary alcohol, (2-Methoxy-6-(trifluoromethyl)phenyl)methanol. This is a fundamental transformation in organic synthesis, typically accomplished with hydride-based reducing agents.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Common Reducing Agents for Aldehydes:
| Reagent | Name | Typical Conditions |
|---|---|---|
| NaBH₄ | Sodium borohydride | Methanol or Ethanol, Room Temperature |
| LiAlH₄ | Lithium aluminum hydride | Diethyl ether or THF, followed by aqueous workup |
The electron-deficient nature of the carbonyl carbon, enhanced by the trifluoromethyl group, makes the aldehyde susceptible to a wide array of nucleophilic addition reactions. These reactions are fundamental for carbon-carbon bond formation. Examples include reactions with Grignard reagents, organolithium compounds, and Wittig reagents.
For instance, a Wittig reaction would involve the nucleophilic attack of a phosphorus ylide on the aldehyde, leading to the formation of an alkene. The steric hindrance from the ortho-methoxy group would likely play a significant role in the stereoselectivity and rate of such reactions. Additionally, this compound has been noted for its use as a catalyst in the diethylzinc (B1219324) addition to other aldehydes, highlighting its involvement in nucleophilic transformation processes. fishersci.at
Condensation Reactions, including Schiff Base Formation
Condensation reactions of this compound, particularly the formation of Schiff bases (imines), are fundamental transformations of the aldehyde functional group. These reactions involve the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding imine. The general mechanism proceeds via a carbinolamine intermediate. globalconference.info
The reactivity of this compound in these reactions is modulated by the electronic and steric effects of its substituents. The methoxy group (-OCH₃) at the ortho position is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the trifluoromethyl group (-CF₃) at the ortho position is a strong electron-withdrawing group via induction, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. vaia.com The steric hindrance from two ortho substituents could potentially slow down the reaction rate compared to less substituted benzaldehydes.
While specific studies on the condensation reactions of this compound are not extensively documented in the reviewed literature, the synthesis of Schiff bases from substituted benzaldehydes and various primary amines is a well-established process, typically carried out by refluxing the reactants in an alcoholic solvent, sometimes with acid catalysis to facilitate dehydration. globalconference.infoedu.krdderpharmachemica.com For instance, the condensation of benzaldehyde with aniline (B41778) derivatives is a common method for preparing N-benzylideneanilines. researchgate.net
Table 1: Expected Reactivity in Schiff Base Formation with Aniline
| Reactant | Expected Relative Rate | Product |
| Benzaldehyde | Baseline | N-Benzylaniline |
| 2-Methoxybenzaldehyde | Slower | N-(2-Methoxybenzylidene)aniline |
| 2-(Trifluoromethyl)benzaldehyde (B1295035) | Faster | N-(2-(Trifluoromethyl)benzylidene)aniline |
| This compound | Likely Faster (net effect) | N-(2-Methoxy-6-(trifluoromethyl)benzylidene)aniline |
This table is illustrative and based on general principles of electronic effects on reaction rates.
Wittig-Horner and Related Olefination Reactions
The Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones with a high degree of stereoselectivity, typically favoring the formation of the (E)-alkene. organic-chemistry.orgnih.gov This reaction involves a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, often leading to cleaner reactions and easier purification. organic-chemistry.org
The reaction of this compound in a Wittig-Horner olefination would involve the attack of the phosphonate (B1237965) carbanion on the aldehyde's carbonyl carbon. The electron-withdrawing trifluoromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic addition step. The steric bulk of the two ortho substituents might influence the rate of approach of the nucleophile.
Detailed experimental data on the Wittig-Horner reaction of this compound is limited in the available literature. However, studies on ortho-substituted benzaldehydes in Wittig-type reactions have shown that both electronic and steric factors play a crucial role in determining the yield and stereoselectivity of the resulting alkene. researchgate.net The reaction of stabilized phosphorus ylides with aldehydes generally provides good yields of the corresponding olefins. organic-chemistry.org
Table 2: General Conditions for Horner-Wadsworth-Emmons Reaction
| Aldehyde Substrate | Phosphonate Reagent | Base | Solvent | Typical Product |
| Aromatic Aldehyde | Triethyl phosphonoacetate | NaH, NaOEt, or DBU | THF, DMF, or Ethanol | (E)-α,β-Unsaturated ester |
| Aromatic Aldehyde | Diethyl benzylphosphonate | n-BuLi, NaH | THF | (E)-Stilbene derivative |
This table represents typical conditions and may need optimization for this compound.
Stability and Reactivity of the Trifluoromethyl Group in this compound
The trifluoromethyl (-CF₃) group is known for its high stability, which is a consequence of the strong carbon-fluorine bonds. researchgate.net This stability is a key feature in many of its applications in pharmaceuticals and materials science.
Stability under Acidic Conditions
The trifluoromethyl group on an aromatic ring is generally very stable under acidic conditions. researchgate.net Protolytic defluorination of trifluoromethyl-substituted arenes typically requires superacidic conditions to proceed, suggesting a high activation barrier for this process. nih.gov In the context of this compound, the trifluoromethyl group is expected to remain intact during most synthetic transformations carried out in moderately acidic media.
Stability under Basic Conditions
The stability of the trifluoromethyl group under basic conditions is more nuanced. While generally stable, ortho- and para-substituted trifluoromethylarenes with electron-withdrawing groups can undergo nucleophilic aromatic substitution where the trifluoromethyl group can be displaced. acs.org However, in the absence of such activation, the CF₃ group is largely resistant to basic hydrolysis. For this compound, the methoxy group is electron-donating, which would not facilitate nucleophilic attack on the carbon bearing the trifluoromethyl group.
Reactivity towards Nucleophiles and Electrophiles
The trifluoromethyl group itself is generally unreactive towards electrophiles due to the electron-withdrawing nature of the fluorine atoms, which deactivates the carbon atom to electrophilic attack. nih.gov
Reactions with nucleophiles at the trifluoromethyl group are also uncommon under normal conditions. The carbon-fluorine bonds are strong, and the fluorine atoms are poor leaving groups. However, reactions of aromatic trifluoromethyl compounds with certain strong nucleophiles have been reported, sometimes leading to complex transformations rather than simple substitution. acs.org For instance, the reaction of some trifluoromethyl-substituted heterocycles with sodium amide can lead to displacement of the trifluoromethyl group. acs.org Nucleophilic trifluoromethylation of carbonyl compounds is a well-known reaction, but this involves the transfer of a CF₃ group from a reagent to the carbonyl, not a reaction at an existing CF₃ group. semanticscholar.orgresearchgate.net
The primary influence of the trifluoromethyl group in this compound on reactivity is its strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to the trifluoromethyl group. vaia.com
Reaction Kinetics and Atmospheric Fate of Related Fluorinated Aromatic Aldehydes
The atmospheric lifetime of aromatic compounds is often determined by their reaction rate with hydroxyl radicals (•OH) during the day and with nitrate (B79036) radicals (NO₃•) at night. confex.com The presence of an aldehyde group can also make the compound susceptible to photolysis (degradation by sunlight).
The trifluoromethyl group itself is generally persistent in the environment. However, degradation of the rest of the molecule can lead to the formation of trifluoroacetic acid (TFA), a persistent and mobile substance in the environment. confex.com
Table 3: Atmospheric Lifetimes of Some Fluorinated Compounds
| Compound | Atmospheric Lifetime | Primary Sink |
| CF₄ | > 50,000 years | Vacuum UV photolysis in the mesosphere |
| C₂F₆ | ~10,000 years | Vacuum UV photolysis in the mesosphere |
| HFCs (e.g., HFC-134a) | ~14 years | Reaction with •OH radicals |
| Aromatic hydrocarbons (e.g., Benzene) | ~10 days | Reaction with •OH radicals |
This table provides context for the persistence of fluorinated compounds; the lifetime of this compound is expected to be much shorter than perfluorocarbons due to its reactive functional groups. fluorocarbons.org
Reaction Rate Constants with Radicals
No data were found for the reaction rate constants of this compound with key atmospheric radicals such as the hydroxyl radical (•OH), nitrate radical (NO₃•), or chlorine atoms (Cl•). Consequently, a data table of these values cannot be provided.
Proposed Atmospheric Degradation Mechanisms
There are no published studies detailing the proposed atmospheric degradation mechanisms of this compound. Research into its atmospheric lifetime, the formation of secondary pollutants, and the specific reaction pathways initiated by photolysis or radical attack has not been documented in the reviewed literature. Therefore, a description of its atmospheric degradation is not available.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 6 Trifluoromethyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For 2-Methoxy-6-(trifluoromethyl)benzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete structural assignment.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (-CHO) is typically observed as a singlet in the downfield region, around 10.4 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet further upfield, generally between 3.9 and 4.1 ppm.
The aromatic region of the spectrum is characterized by three signals corresponding to the protons on the benzene (B151609) ring. The substitution pattern dictates their chemical shifts and coupling patterns. The proton at the C5 position, situated between two hydrogen-bearing carbons (C4 and C6), is expected to appear as a triplet. The protons at C3 and C4 will likely appear as doublets due to coupling with their single aromatic neighbor. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group influence the precise chemical shifts of these aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~10.4 | Singlet (s) | - | H (Aldehyde) |
| ~7.7-7.9 | Triplet (t) | ~8.0 | H-5 (Aromatic) |
| ~7.4-7.6 | Doublet (d) | ~7.8 | H-3 / H-4 (Aromatic) |
| ~7.3-7.5 | Doublet (d) | ~7.8 | H-4 / H-3 (Aromatic) |
| ~3.9-4.1 | Singlet (s) | - | H (Methoxy, -OCH₃) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 188-192 ppm. The carbon of the trifluoromethyl group (-CF₃) is observed as a quartet due to coupling with the three fluorine atoms (¹JCF), with a chemical shift in the range of 120-125 ppm. The methoxy carbon signal is found in the upfield region, typically between 55 and 60 ppm.
The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the substituents (C1, C2, and C6) will be significantly affected. C2 (attached to the -OCH₃ group) and C6 (attached to the -CF₃ group) will appear at characteristic positions, while C1 (attached to the aldehyde) will also be clearly identifiable. The remaining aromatic carbons (C3, C4, C5) will appear in the typical aromatic region of 110-140 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~189 | C=O (Aldehyde) |
| ~160 | C2 (Ar-OCH₃) |
| ~135 | C4 (Ar-H) |
| ~132 (q, J ≈ 33 Hz) | C6 (Ar-CF₃) |
| ~128 | C1 (Ar-CHO) |
| ~123 (q, J ≈ 273 Hz) | CF₃ |
| ~121 | C5 (Ar-H) |
| ~115 | C3 (Ar-H) |
| ~56 | OCH₃ |
¹⁹F NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group. For aromatic trifluoromethyl groups, the chemical shift is a sensitive probe of the electronic environment. In this compound, the -CF₃ group is expected to produce a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift typically appears in the region of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgrsc.org The absence of coupling indicates no adjacent fluorine or hydrogen atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -62 | Singlet (s) | -CF₃ |
While 1D NMR provides foundational data, 2D NMR techniques are essential for the complete and unambiguous assignment of all signals. uvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-5), confirming their connectivity on the benzene ring. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This would definitively link the aromatic proton signals (H-3, H-4, H-5) to their corresponding carbon signals (C-3, C-4, C-5) and the methoxy proton signal to the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. youtube.com This allows for the assembly of the molecular fragments. Key expected correlations would include:
The aldehyde proton showing a cross-peak to the C1 and C2 carbons.
The methoxy protons correlating to the C2 carbon.
The aromatic proton H-5 showing correlations to C1 and C3. These long-range correlations confirm the relative positions of the aldehyde, methoxy, and trifluoromethyl groups on the aromatic ring. sdsu.edu
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides complementary information to NMR by identifying the functional groups present in a molecule through their characteristic vibrational modes.
The FT-IR and Raman spectra of this compound are dominated by absorptions corresponding to its key functional groups.
Aldehyde Group: The most prominent feature is the strong C=O stretching vibration, which is expected in the FT-IR spectrum between 1690 and 1715 cm⁻¹. researchgate.net The aldehyde C-H stretch typically appears as two weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.
Trifluoromethyl Group: The C-F stretching modes of the -CF₃ group give rise to very strong and characteristic absorptions in the FT-IR spectrum, typically found in the 1100-1350 cm⁻¹ region.
Methoxy Group and Aromatic Ring: The C-O stretching of the aryl-ether linkage is expected around 1250 cm⁻¹. Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. researchgate.net
While many vibrations are active in both FT-IR and Raman spectroscopy, their intensities can differ. For instance, the symmetric vibrations of the aromatic ring are often stronger in the Raman spectrum, whereas the highly polar C=O and C-F bonds produce intense signals in the FT-IR spectrum. acs.org
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H Stretch | Aromatic |
| ~2820, ~2720 | C-H Stretch | Aldehyde |
| ~1705 | C=O Stretch | Aldehyde |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring |
| ~1320, ~1180, ~1140 | C-F Stretch | Trifluoromethyl |
| ~1250 | C-O Stretch | Aryl Ether (Methoxy) |
Conformational Analysis from Vibrational Spectra
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for analyzing the conformational isomers of substituted benzaldehydes. The orientation of the aldehyde (-CHO) and methoxy (-OCH₃) groups relative to the benzene ring and each other gives rise to different conformers. These conformers are typically separated by a small energy barrier, and their relative populations can be influenced by steric and electronic effects.
For ortho-substituted benzaldehydes, two primary planar conformers are often considered: an O-cis and an O-trans rotamer, referring to the relative orientation of the carbonyl bond and the adjacent C-C bond of the ring. The presence of bulky substituents like the trifluoromethyl (-CF₃) group and the methoxy group at the 2- and 6-positions would likely introduce significant steric hindrance, potentially forcing one or both substituents out of the plane of the benzene ring to achieve a more stable conformation.
A detailed vibrational analysis would involve:
Recording Spectra: Acquiring high-resolution FT-IR and Raman spectra of the compound.
Computational Modeling: Using quantum chemical calculations (e.g., Density Functional Theory, DFT) to predict the vibrational frequencies and relative energies of different possible conformers.
Spectral Assignment: Comparing the experimental spectra with the calculated frequencies for each conformer to identify characteristic bands. For instance, the C=O stretching frequency, C-H stretching of the aldehyde group, and various ring deformation modes would be sensitive to the conformational state.
Studies on similar molecules, such as 2-methoxybenzaldehyde, have utilized inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations to confidently assign vibrational modes and understand solid-state dynamics. mdpi.com Such an analysis for this compound would reveal the preferred conformation in the gas, liquid, or solid phase by matching the observed spectral features to those predicted for a specific geometric arrangement.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. For aromatic carbonyl compounds like this compound, the spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions.
π→π Transitions:* These are generally high-intensity (high molar absorptivity, ε) bands associated with the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the benzene ring and the carbonyl group. For benzaldehyde (B42025), a strong π→π* transition is observed around 248 nm. researchgate.net
n→π Transitions:* These are typically lower-intensity (low ε), symmetry-forbidden transitions involving the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition appears at longer wavelengths, often seen as a shoulder or a separate band around 280-330 nm for benzaldehydes. researchgate.net
The substitution pattern on the benzene ring significantly influences the position (λmax) and intensity of these bands. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group would both affect the energy levels of the molecular orbitals involved in these transitions.
Analysis of Electronic Transitions
A detailed analysis of the electronic transitions would require a recorded UV-Vis spectrum. The primary absorption bands would be assigned to specific electronic transitions based on their wavelength, intensity, and comparison with theoretical calculations (e.g., Time-Dependent DFT).
The strong band at shorter wavelengths would be assigned to the S₀→S₂ (π→π*) transition of the substituted benzene chromophore.
The weaker band at longer wavelengths would correspond to the S₀→S₁ (n→π*) transition localized on the carbonyl group.
The methoxy group (an auxochrome) would be expected to cause a bathochromic (red) shift in the π→π* band due to its electron-donating resonance effect, which extends the π-conjugation. The strongly electron-withdrawing trifluoromethyl group would also influence the electronic structure, further modifying the energies of these transitions.
Solvatochromic Effects and Environmental Sensitivity
Solvatochromism is the change in the position, intensity, and shape of UV-Vis absorption bands when the compound is dissolved in different solvents of varying polarity. wikipedia.orgnih.gov This effect arises from differential solvation of the ground and excited electronic states.
n→π Transition:* This transition typically exhibits a hypsochromic (blue) shift as solvent polarity increases. Polar, protic solvents can stabilize the non-bonding electrons on the carbonyl oxygen in the ground state through hydrogen bonding, increasing the energy required for the n→π* excitation. wikipedia.org
π→π Transition:* This transition often shows a bathochromic (red) shift with increasing solvent polarity. The excited state is generally more polar than the ground state, and thus it is stabilized more by polar solvents, reducing the energy gap for the transition. wikipedia.org
To study these effects for this compound, its UV-Vis spectrum would be recorded in a series of solvents with a wide range of polarities (e.g., hexane, toluene (B28343), dichloromethane, acetone, ethanol, water). Plotting the energy of the transition (ET) against a solvent polarity scale (like the Dimroth-Reichardt ET(30) scale) would reveal the extent of the solvatochromic shifts and provide insight into the change in dipole moment upon electronic excitation.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. A successful crystallographic analysis of this compound would yield a wealth of information, including bond lengths, bond angles, torsional angles, and the packing of molecules in the crystal lattice. However, a search of the Cambridge Structural Database (CSD) indicates that the crystal structure for this specific compound has not been deposited or published.
Molecular Geometry and Conformation in Crystalline State
If a crystal structure were available, it would reveal the molecule's preferred conformation in the solid state. Key parameters to be analyzed would include:
Planarity: The dihedral angle between the plane of the benzene ring and the plane of the aldehyde group. Steric crowding from the two ortho substituents would likely lead to a non-planar conformation where the aldehyde group is twisted out of the ring plane.
Substituent Orientation: The C-C-O-C dihedral angle of the methoxy group and the orientation of the trifluoromethyl group relative to the ring.
Bond Lengths and Angles: Comparison of the experimental bond lengths (e.g., C=O, C-O, C-C, C-F) with standard values to identify any effects of electronic delocalization or steric strain.
The table below is a template showing the type of data that would be extracted from a crystallographic information file (CIF).
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C=O | Data not available |
| C(ring)-CHO | Data not available |
| C(ring)-O(methoxy) | Data not available |
| O(methoxy)-CH₃ | Data not available |
| C(ring)-CF₃ | Data not available |
| Average C-F | Data not available |
| Bond Angles | |
| C(ring)-C-O (aldehyde) | Data not available |
| C(ring)-O-C (methoxy) | Data not available |
| C(ring)-C-F (trifluoromethyl) | Data not available |
| Torsion Angles | |
| C(ring)-C(ring)-C-O (aldehyde) | Data not available |
| C(ring)-C(ring)-O-C (methoxy) | Data not available |
| This table is for illustrative purposes only, as experimental data is not available. |
Intermolecular Interactions and Supramolecular Architecture
The crystal packing is governed by a network of intermolecular interactions that build the supramolecular architecture. In trifluoromethylated aromatic compounds, interactions involving the fluorine atoms can be particularly influential. rsc.orged.ac.uk
A detailed analysis would identify and characterize all significant non-covalent interactions, such as:
C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, and it could interact with aromatic or methoxy C-H groups from neighboring molecules.
C-H···F Interactions: Weak hydrogen bonds involving the fluorine atoms as acceptors.
F···F and F···π Contacts: These weak interactions can play a significant role in the packing of highly fluorinated molecules. researchgate.net
π-π Stacking: Interactions between the aromatic rings of adjacent molecules, which would be influenced by the steric bulk and electronic nature of the substituents.
Hirshfeld Surface Analysis and Crystal Packing
A comprehensive understanding of the solid-state architecture of this compound is crucial for predicting its physical properties and behavior. While detailed crystallographic data and a specific Hirshfeld surface analysis for this compound are not extensively available in publicly accessible research, a theoretical examination based on its structural features can provide insights into its potential crystal packing and intermolecular interactions.
The molecular structure, featuring a polar methoxy group (-OCH₃), an electron-withdrawing trifluoromethyl group (-CF₃), and an aldehyde functional group (-CHO) on a benzene ring, suggests a complex interplay of intermolecular forces. The crystal packing would likely be governed by a combination of dipole-dipole interactions, C-H···O, and C-H···F hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings.
Hirshfeld Surface Analysis
A Hirshfeld surface analysis would be instrumental in quantifying the various intermolecular contacts that stabilize the crystal lattice. This technique maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular interactions.
The analysis generates several key plots:
d_norm surface: This surface highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.
Expected Intermolecular Interactions and Crystal Packing
Based on the functional groups present, the following interactions would be expected to play a significant role in the crystal packing of this compound:
C-H···O Interactions: The aldehyde oxygen and the methoxy oxygen are potential acceptors for weak C-H···O hydrogen bonds from the aromatic C-H groups of neighboring molecules.
C-H···F Interactions: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors, forming C-H···F interactions with adjacent molecules.
π-π Stacking: The aromatic rings could engage in π-π stacking, although the presence of bulky substituents might lead to offset or tilted arrangements rather than a perfectly co-facial stacking.
The interplay of these forces would dictate the final three-dimensional packing of the molecules in the crystal lattice, influencing properties such as melting point, solubility, and polymorphism. A detailed single-crystal X-ray diffraction study would be necessary to experimentally determine the precise crystal structure and validate these theoretical predictions through a quantitative Hirshfeld surface analysis.
Computational and Theoretical Chemistry Studies of 2 Methoxy 6 Trifluoromethyl Benzaldehyde
Electronic Structure and Reactivity Descriptors
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, conjugative interactions, and intramolecular bonding. This analysis interprets the complex, many-electron molecular wavefunction in terms of localized electron-pair bonding units, providing a chemically intuitive picture of molecular structure and reactivity.
For 2-Methoxy-6-(trifluoromethyl)benzaldehyde, an NBO analysis would theoretically provide detailed insights into the donor-acceptor interactions between filled (donor) and unfilled (acceptor) orbitals. Key interactions would likely involve the lone pairs on the oxygen atoms of the methoxy (B1213986) and aldehyde groups, the π-orbitals of the benzene (B151609) ring, and the antibonding orbitals associated with the trifluoromethyl group. The analysis would quantify the stabilization energies associated with these interactions, revealing the electronic delocalization effects that influence the molecule's stability and properties. However, specific studies performing this analysis on this compound could not be located.
Fukui Functions for Predicting Reaction Sites
Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density as the number of electrons in the system changes.
A computational study on this compound would involve calculating the condensed Fukui functions (fk+, fk-, and fk0) for each atomic site. The results would indicate that the carbonyl carbon of the aldehyde group is a primary site for nucleophilic attack, while regions of high electron density, such as the oxygen atoms and specific positions on the aromatic ring, would be susceptible to electrophilic attack. The trifluoromethyl group, being a strong electron-withdrawing group, would significantly influence the electron distribution and reactivity of the entire molecule. Despite the utility of this analysis, published research containing Fukui function calculations for this specific compound was not found.
Non-Linear Optical (NLO) Properties Prediction and Material Design
Computational chemistry plays a crucial role in the prediction and design of new materials with significant Non-Linear Optical (NLO) properties. These materials are vital for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability.
First and Second Hyperpolarizability Calculations
The first (β) and second (γ) hyperpolarizabilities are key quantum mechanical quantities that describe a molecule's NLO response. Theoretical calculations, typically using DFT or ab initio methods, can predict these values. For this compound, such calculations would quantify its potential as an NLO material. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (trifluoromethyl and aldehyde) on the benzene ring suggests a potential for intramolecular charge transfer, which is a key feature for enhancing NLO properties. While studies on other substituted benzaldehydes have shown promising NLO characteristics, specific hyperpolarizability data for this compound is not documented in the available literature. mdpi.com
Design Principles for Enhanced NLO Response
General principles for designing molecules with a high NLO response often involve creating systems with significant intramolecular charge transfer. This is typically achieved by connecting electron-donating and electron-accepting groups through a π-conjugated system. For a molecule like this compound, strategies to enhance its NLO response could theoretically include:
Extending the π-conjugated system.
Introducing stronger electron-donating or electron-withdrawing groups.
Modifying the substitution pattern on the aromatic ring to optimize the charge transfer character.
These design principles are well-established, but their specific application and computational validation for this compound have not been reported.
Reaction Mechanism Elucidation via Computational Methods
Computational methods are indispensable for elucidating complex reaction mechanisms, providing detailed information about transition states, intermediates, and reaction pathways that are often difficult to probe experimentally.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
To understand a chemical reaction involving this compound, computational chemists would first identify the transition state (TS) structure for a given reaction step. A transition state is a first-order saddle point on the potential energy surface. Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species. This type of analysis provides a detailed, step-by-step view of the reaction mechanism at the molecular level. Regrettably, no specific studies detailing transition state and IRC analyses for reactions involving this compound were found during the literature review.
Solvent Effects Modeling and Reaction Pathway Optimization
No published studies were found that specifically model the solvent effects on this compound or detail the optimization of its reaction pathways through computational methods.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior
There is currently a lack of available research on the solution-phase behavior of this compound using molecular dynamics simulations.
Conformational Dynamics in Solution
Specific details regarding the conformational dynamics of this compound in various solvents are not available in the current body of scientific literature.
Solvation Effects and Intermolecular Interactions
No molecular dynamics simulation data has been published that describes the solvation effects and intermolecular interactions of this compound.
Advanced Applications and Future Research Directions for 2 Methoxy 6 Trifluoromethyl Benzaldehyde
Role as an Intermediate in Fine Chemical Synthesis
As a versatile small molecule scaffold, 2-Methoxy-6-(trifluoromethyl)benzaldehyde serves as a crucial component in the multi-step synthesis of high-value chemical products. cymitquimica.comcymitquimica.com The aldehyde functional group is particularly reactive and participates in a wide range of chemical transformations, making it an attractive starting point for constructing complex molecular architectures. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Purity | Min. 95% |
Data sourced from CymitQuimica. cymitquimica.com
Organic building blocks are functionalized molecules that act as the fundamental components for the bottom-up assembly of complex chemical structures. sigmaaldrich.com this compound is a prime example of such a building block, enabling the synthesis of more elaborate molecules for use in medicinal chemistry, chemical biology, and materials science. sigmaaldrich.comfluorochem.co.uk Its structure allows for strategic modifications, serving as a precursor to create a diverse range of derivatives. sigmaaldrich.com The presence of the trifluoromethyl group, in particular, is significant as its incorporation into molecules can modulate key properties like metabolic stability and bioavailability, making it a sought-after feature in drug discovery. cas.cnresearchgate.net Sterically hindered aldehydes, such as this compound, are valuable for creating bioactive building blocks with carefully controlled reactivity. acs.org
The development of new agrochemicals, such as pesticides and herbicides, often relies on the synthesis of novel organic compounds. Aldehydes are considered critical intermediates in the production of these agricultural products. acs.org While direct studies on this compound in agrochemical synthesis are not widely published, the utility of structurally similar compounds is well-documented. For instance, related fluorinated benzaldehydes are employed in the formulation of effective pesticides and herbicides, contributing to improved crop yields and pest management. chemimpex.comchemimpex.com The trifluoromethyl group is a common feature in modern agrochemicals, suggesting that this compound is a valuable intermediate for developing next-generation crop protection agents. cas.cn
Contributions to Materials Science and Organic Electronics
The unique electronic and physical properties conferred by the methoxy (B1213986) and trifluoromethyl groups position this compound as a valuable component in the field of materials science.
This benzaldehyde (B42025) derivative serves as an important intermediate in the production of advanced and functional materials. chemimpex.com Organic building blocks are fundamental to material chemistry, enabling the construction of materials like specialty polymers and resins. sigmaaldrich.comchemimpex.com The incorporation of fluorinated moieties, such as the trifluoromethyl group, into polymers can significantly enhance material properties, including thermal stability and chemical resistance. chemimpex.com The specific substitution pattern of this compound makes it a candidate for creating complex molecular architectures essential for new functional materials. chemimpex.com
The development of advanced materials is crucial for innovation in optoelectronics and photonics, which are fields focused on the manipulation of light for applications ranging from high-speed data transmission to solar energy. mdpi.com Functional organic materials are increasingly used to create components for these devices. mdpi.comspie.org While direct applications of this compound in optoelectronic devices are still an emerging area of research, its role as a precursor to specialized functional materials suggests significant potential. chemimpex.comchemimpex.com The synthesis of novel organic molecules is key to developing materials with tailored optical and electronic properties for use in next-generation photonic systems.
Table 2: Potential Applications in Materials Science
| Application Area | Potential Role of this compound |
|---|---|
| Specialty Polymers | Precursor for monomers to enhance thermal stability and chemical resistance. chemimpex.com |
| Functional Coatings | Component in synthesizing materials for protective or specialized surface coatings. |
| Organic Electronics | Building block for novel organic semiconductors or dielectrics. |
| Advanced Resins | Intermediate for creating high-performance resins for composites and adhesives. |
Methodological Advancements in Fluorination Chemistry
The synthesis and application of compounds like this compound are intrinsically linked to progress in fluorination chemistry. Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical and chemical properties. cas.cn An estimated 20% of pharmaceuticals and 50% of recently registered agrochemicals contain fluorine. cas.cn
The trifluoromethyl (CF₃) group is particularly impactful, and the development of new reagents and catalytic methods to introduce it into molecular structures has been a major focus of modern organic synthesis. cas.cnnih.gov These advancements have made it possible to create structurally complex and diverse organofluorine compounds that were previously inaccessible. cas.cn The existence of specialized building blocks like this compound is a direct result of these sophisticated synthetic strategies. cas.cn As fluorination methods become more efficient, selective, and environmentally friendly, the availability and application of such valuable chemical intermediates are expected to grow, fueling further innovation in medicine, agriculture, and materials science. nih.govcas.cn
Green and Sustainable Synthetic Approaches for Fluorinated Compounds
One of the most promising green synthetic methodologies is flow chemistry . durham.ac.ukresearchgate.net Continuous-flow microreactors offer significant advantages over traditional batch processes for fluorination reactions. durham.ac.uk They provide enhanced control over reaction parameters such as temperature and mixing, leading to higher yields and purities. beilstein-journals.org Furthermore, the enclosed nature of flow systems improves safety when handling potentially hazardous fluorinating agents. durham.ac.uk The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and scalable production with a reduced environmental footprint.
Photocatalysis has also emerged as a powerful tool in green fluorine chemistry. numberanalytics.com These reactions utilize light to initiate fluorination, often under mild conditions, and can offer high selectivity. numberanalytics.com The development of photocatalytic methods for the introduction of the trifluoromethyl group onto the benzaldehyde scaffold represents a significant area for future research. Such methods could provide a more sustainable alternative to traditional trifluoromethylation techniques.
Below is a table summarizing key green and sustainable synthetic approaches applicable to the synthesis of fluorinated compounds like this compound.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, reduced waste. durham.ac.ukresearchgate.net | More efficient and safer industrial-scale production. |
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a reagent. numberanalytics.com | Greener synthesis of the core structure and its derivatives. |
| Electrochemical Fluorination | Reagent-free alternative, high efficiency. numberanalytics.com | Sustainable method for introducing fluorine or trifluoromethyl groups. |
| Enzymatic Fluorination | High selectivity, environmentally benign. numberanalytics.com | Biocatalytic routes to novel fluorinated benzaldehyde analogues. |
Synergistic Experimental and Computational Research Paradigms
The intricate nature of fluorinated molecules necessitates a deep understanding of their structure, reactivity, and interactions. The synergy between experimental and computational chemistry provides a powerful paradigm for elucidating these complexities. rsc.orgnih.govrsc.org For this compound, this integrated approach can accelerate the discovery and development of new applications.
Density Functional Theory (DFT) calculations have become an invaluable tool for predicting the geometric and electronic properties of fluorinated compounds. nih.govcanterbury.ac.uk These computational studies can provide insights into reaction mechanisms, helping to optimize synthetic routes and predict the outcomes of new reactions. acs.orgacs.org For instance, DFT can be employed to understand the influence of the methoxy and trifluoromethyl groups on the reactivity of the aldehyde functionality in this compound. nih.gov
Experimental techniques such as X-ray crystallography and NMR spectroscopy provide crucial data to validate and refine computational models. rsc.orgrsc.org A combined experimental and computational study on ortho-fluorinated 2-phenylethylamine demonstrated how this approach can elucidate the impact of fluorine on molecular conformation and noncovalent interactions. nih.gov A similar synergistic approach applied to this compound could reveal key insights into its intermolecular interactions, which is vital for designing new materials and drug candidates.
The table below highlights the benefits of integrating experimental and computational research for studying fluorinated aromatic aldehydes.
| Research Area | Experimental Techniques | Computational Methods | Synergistic Benefits |
| Reaction Mechanism Elucidation | Kinetic studies, spectroscopic analysis of intermediates. | DFT calculations of transition states and reaction pathways. nih.govacs.org | Deeper understanding of reactivity, leading to optimized synthetic protocols. |
| Molecular Structure and Conformation | X-ray crystallography, NMR spectroscopy. rsc.orgrsc.org | Molecular mechanics, DFT calculations. nih.gov | Accurate determination of 3D structure and its influence on properties. |
| Intermolecular Interactions | Supramolecular chemistry studies, co-crystallization. | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis. rsc.orgnih.gov | Rational design of materials with desired solid-state properties. |
| Spectroscopic Analysis | 19F NMR, IR, UV-Vis spectroscopy. rsc.orgnih.gov | DFT and Time-Dependent DFT (TD-DFT) for predicting spectral data. rsc.orgnih.gov | Accurate interpretation of experimental spectra and identification of novel compounds. |
Emerging Frontiers in Fluorinated Aromatic Aldehyde Research
The unique properties of fluorinated aromatic aldehydes, including this compound, position them at the forefront of several emerging research areas. Their potential applications span from advanced materials to novel therapeutics.
In drug discovery , the introduction of a trifluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.netnih.gov Fluorination can improve metabolic stability, increase binding affinity to biological targets, and enhance membrane permeability. researchgate.netnih.gov Consequently, this compound is a valuable building block for the synthesis of new pharmaceutical compounds. chemimpex.com Future research will likely focus on incorporating this aldehyde into complex molecular architectures to develop novel treatments for a range of diseases, including cancer and inflammatory conditions. numberanalytics.comchemimpex.com
The field of materials science also presents exciting opportunities for fluorinated aromatic aldehydes. The trifluoromethyl group can impart desirable properties to polymers and organic electronic materials, such as high thermal stability and unique optical and electronic characteristics. chemimpex.comacs.org For example, derivatives of this compound could be explored for the development of novel organic light-emitting diodes (OLEDs) or specialty polymers with enhanced chemical resistance. chemimpex.comchemimpex.com
In agrochemicals , fluorinated compounds play a crucial role in the development of modern pesticides and herbicides. chemimpex.com The trifluoromethyl group can enhance the efficacy and selectivity of these agents. This compound can serve as a precursor for the synthesis of new agrochemicals with improved performance and potentially reduced environmental impact. chemimpex.com
The table below outlines the emerging frontiers for this compound.
| Frontier Area | Potential Applications | Key Research Directions |
| Drug Discovery | Development of new anti-inflammatory, anti-cancer, and anti-viral agents. numberanalytics.comchemimpex.com | Synthesis of complex, biologically active molecules; investigation of structure-activity relationships. |
| Materials Science | Creation of high-performance polymers, OLEDs, and other organic electronic materials. chemimpex.comacs.org | Design and synthesis of novel monomers and functional materials; characterization of their physical and chemical properties. |
| Agrochemicals | Formulation of more effective and selective pesticides and herbicides. chemimpex.comchemimpex.com | Development of new active ingredients with improved environmental profiles. |
| Chemical Biology | Use as photoaffinity probes and for creating cross-linking in polymers. acs.org | Design of molecular tools to study biological systems. |
Q & A
Q. What are the common synthetic routes for 2-Methoxy-6-(trifluoromethyl)benzaldehyde, and what are their respective advantages?
The synthesis typically involves functionalization of a benzaldehyde precursor. A validated method includes reacting this compound with a cyanide source (e.g., NaCN) under basic conditions (NaOH or K2CO3) to form derivatives like phenylacetonitriles . Alternative routes may leverage Wittig reactions or Friedel-Crafts alkylation, where the trifluoromethyl group enhances electrophilicity at the ortho position . Advantages include high regioselectivity for the trifluoromethyl-methoxy substitution pattern and scalability under controlled pH and temperature.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies substituent positions via chemical shifts (e.g., aldehydic proton at ~10 ppm, methoxy at ~3.8 ppm).
- FT-IR : Confirms aldehyde (C=O stretch ~1700 cm<sup>-1</sup>) and trifluoromethyl (C-F stretches ~1100–1200 cm<sup>-1</sup>) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (C9H7F3O2, MW 204.15 g/mol) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolves spatial arrangement of substituents .
Q. What purification methods are recommended for isolating this compound?
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate polar impurities.
- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals.
- Distillation : For thermally stable batches, fractional distillation under reduced pressure (e.g., 66–67°C at 13 mmHg) minimizes decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) for coupling reactions, as trifluoromethyl groups enhance electrophilicity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature Control : Maintain 25–60°C to balance reaction rate and side-product formation.
- Base Selection : Strong bases (e.g., K2CO3) deprotonate intermediates, accelerating cyanide addition .
Q. What computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculates:
- Electrostatic Potential Surfaces : Highlights electron-deficient aldehyde carbon for nucleophilic attack.
- Transition State Energies : Predicts regioselectivity in reactions (e.g., meta/para substitution barriers).
- Frontier Molecular Orbitals (HOMO/LUMO) : Explains charge-transfer interactions in catalytic cycles .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to confirm structural assignments.
- Isotopic Labeling : Use <sup>19</sup>F or <sup>13</sup>C-labeled analogs to trace reaction pathways.
- Dynamic NMR Studies : Resolve conformational equilibria causing split signals .
Q. What strategies mitigate steric hindrance during functionalization of this compound?
- Protecting Groups : Temporarily block the aldehyde (e.g., acetal formation) to direct reactions to the benzene ring.
- Microwave-Assisted Synthesis : Enhances reaction kinetics in sterically crowded systems.
- Bulky Ligands in Catalysis : Use phosphine ligands (e.g., PPh3) to stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
